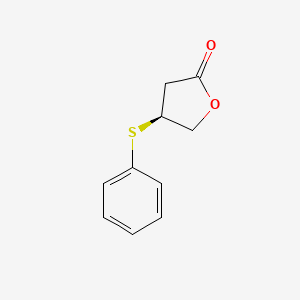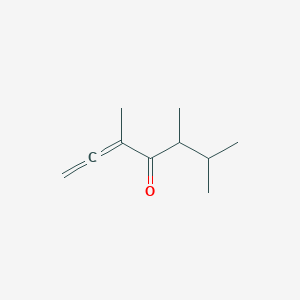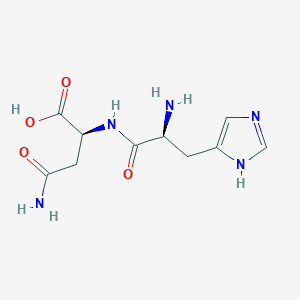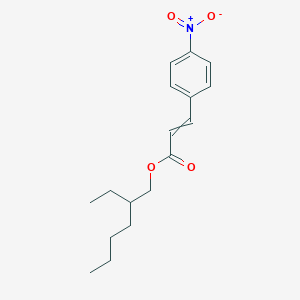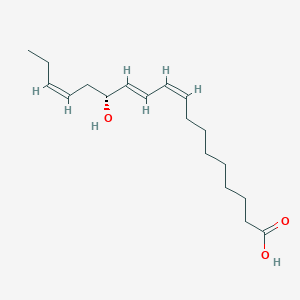![molecular formula C15H13IO3 B14283669 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 151598-47-9](/img/structure/B14283669.png)
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This specific compound is notable for its unique structure, which includes an iodomethyl group and multiple methyl substitutions, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through several synthetic routes. One common method involves the condensation-cyclization of dilithiated C(α),O-3’,4’-dimethoxyacetophenone oxime with a substituted coumarin . This reaction typically requires specific conditions, such as the presence of a strong base and controlled temperature, to ensure the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodomethyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with molecular targets such as DNA. Upon activation, the compound can form covalent bonds with DNA, leading to the formation of both monofunctional and bifunctional adducts . These interactions can disrupt normal cellular processes, making the compound useful in studying cellular mechanisms and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one can be compared with other benzopyran derivatives, such as:
Psoralen: A similar compound used in PUVA therapy for skin disorders.
Methoxsalen: Another benzopyran derivative with applications in photochemotherapy.
The uniqueness of 3-(Iodomethyl)-2,5,9-trimethyl-7H-furo3,2-gbenzopyran-7-one lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
151598-47-9 |
|---|---|
Molekularformel |
C15H13IO3 |
Molekulargewicht |
368.17 g/mol |
IUPAC-Name |
3-(iodomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H13IO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
LLXYKTSYKUCHCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
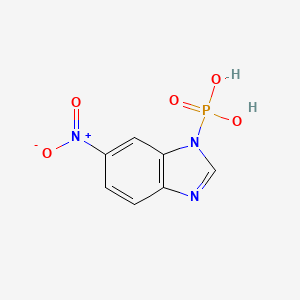
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
